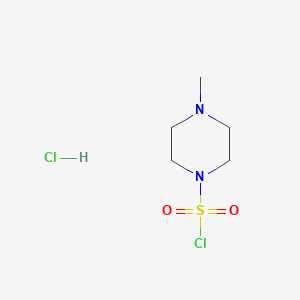

4-Methylpiperazine-1-sulfonyl chloride hydrochloride

説明

特性

IUPAC Name |

4-methylpiperazine-1-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O2S.ClH/c1-7-2-4-8(5-3-7)11(6,9)10;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGQXEFMLQQXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596363 | |

| Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-96-3 | |

| Record name | 1-Piperazinesulfonyl chloride, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-piperazinesulfonylchloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Sulfonylation of 4-Methylpiperazine

The classical approach involves the reaction of 4-methylpiperazine with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the nitrogen atom. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Reagents: 4-methylpiperazine, chlorosulfonic acid or sulfuryl chloride

- Solvent: Anhydrous solvents such as dichloromethane or chloroform

- Temperature: Controlled low temperature (0–5°C) to moderate (room temperature)

- Reaction Time: Several hours with stirring

- Workup: Quenching with hydrochloric acid to form the hydrochloride salt, followed by extraction and purification

Synthesis via Sulfonyl Chloride Intermediates

Another method involves preparing sulfonyl chloride intermediates from precursor compounds, such as 1-chloroformyl-4-methylpiperazine hydrochloride, which is then converted to the target compound through nucleophilic substitution and chlorination steps.

A representative synthesis reported in patent CN114685401A (2020) describes a related compound di(4-methylpiperazine-1-yl) methanone, which shares synthetic principles applicable to sulfonyl chloride derivatives:

- Step 1: Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent (tetrahydrofuran, dichloromethane, or acetonitrile)

- Step 2: Add triethylamine as a base and slowly add nucleophile (e.g., N-methylpiperazine)

- Step 3: Stir at room temperature for 2–6 hours ensuring complete reaction (monitored by TLC)

- Step 4: Pour reaction mixture into water, extract with dichloromethane, dry over anhydrous sodium sulfate

- Step 5: Purify crude product by recrystallization or silica gel chromatography

- Step 6: Dry to obtain high-purity product

Although this patent focuses on methanone derivatives, the solvent systems, base usage, and purification steps are relevant for preparing sulfonyl chloride hydrochloride salts due to similar reactivity and purification challenges.

Reaction Conditions and Reagent Ratios

- Molar ratios of 4-methylpiperazine to chlorosulfonyl reagents are typically stoichiometric or slightly excess to drive the reaction to completion.

- Triethylamine or other tertiary amines are commonly used to neutralize hydrochloric acid generated during sulfonylation.

- Organic solvents such as dichloromethane and tetrahydrofuran provide good solubility and reaction control.

- Reaction temperature control is critical to avoid side reactions and decomposition of sulfonyl chloride groups.

Data Table: Typical Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 4-Methylpiperazine | Purity > 98% preferred |

| Sulfonylating Agent | Chlorosulfonic acid or sulfuryl chloride | Anhydrous, freshly distilled |

| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous solvents |

| Base | Triethylamine | 1.4 to 1.6 molar equivalents relative to sulfonylating agent |

| Temperature | 0–5°C initially, then room temperature | Low temperature to control exotherm |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Work-up | Quench with HCl, aqueous extraction | To form hydrochloride salt |

| Purification | Recrystallization or chromatography | Silica gel column chromatography preferred |

| Yield | 85–95% | Dependent on reaction scale and conditions |

| Purity | >94% (HPLC) | Confirmed by analytical methods |

Summary of Preparation Methodology

The preparation of this compound requires:

- Careful selection of sulfonylating agents and anhydrous conditions to prevent hydrolysis.

- Use of organic solvents like dichloromethane or tetrahydrofuran to facilitate reaction and extraction.

- Employment of bases such as triethylamine to neutralize acids generated.

- Controlled temperature and reaction time to maximize yield and purity.

- Purification by recrystallization or chromatography to remove impurities and isolate the hydrochloride salt.

This synthesis approach is supported by diverse research and patent literature, ensuring reproducibility and scalability for pharmaceutical and chemical research applications.

化学反応の分析

Types of Reactions

4-Methylpiperazine-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boron reagents under mild conditions.

Major Products Formed

Substitution Reactions: The major products are sulfonamide derivatives.

Coupling Reactions: The products are biaryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

4-Methylpiperazine-1-sulfonyl chloride hydrochloride serves as an important building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of piperazine moieties into drug candidates, enhancing their pharmacological properties.

Case Study: Neurokinin Receptor Modulators

One notable application of this compound is in the development of neurokinin receptor modulators. A patent describes a formulation combining this compound with other active ingredients to treat emesis (nausea and vomiting) associated with chemotherapy. The compound acts by modulating neurokinin receptors, demonstrating its utility in managing side effects of cancer treatments .

Synthetic Methodologies

The synthesis of this compound has been explored through various routes, often involving straightforward reactions that yield high purity products.

Synthesis Techniques

- Direct Chlorination : The compound can be synthesized via chlorination of 4-methylpiperazine followed by sulfonylation, allowing for efficient incorporation of the sulfonyl chloride group.

- Functionalization of Piperazines : It has been utilized in the functionalization of tertiary amines, expanding the scope of piperazine derivatives available for drug development .

Biological Evaluations

Research has demonstrated the biological activity of compounds derived from this compound, particularly in the context of cancer therapy and treatment of neurological disorders.

Case Study: Anticancer Agents

A study evaluated sulfonamide derivatives synthesized from this compound for their potential as carbonic anhydrase IX inhibitors. These derivatives exhibited promising anticancer activity, highlighting the compound's role in developing novel therapeutic agents .

Data Summary Table

作用機序

The mechanism of action of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine-1-sulfonyl chloride

- Molecular Formula: C₅H₁₀ClNO₂S .

- CAS Number : 35856-62-3 .

- Key Differences :

- Structure : Replaces the piperazine ring with a piperidine ring (lacking the secondary amine group).

- Reactivity : Reduced nucleophilicity compared to piperazine derivatives due to the absence of a second nitrogen atom.

- Applications : Primarily used in sulfonamide synthesis but less versatile in drug development compared to piperazine-based analogs .

Morpholine-4-sulfonyl chloride

- Molecular Formula: C₄H₈ClNO₃S .

- CAS Number : 35856-62-3 (analogous entry).

- Key Differences :

- Structure : Contains a morpholine ring (oxygen atom in place of one nitrogen in piperazine).

- Polarity : Higher hydrophilicity due to the oxygen atom, influencing solubility in aqueous reactions.

- Applications : Favored in synthesizing hydrophilic sulfonamides for agrochemicals or water-soluble pharmaceuticals .

Substituted Piperazine Derivatives

1-(4-Methoxyphenyl)piperazine dihydrochloride

- Molecular Formula : C₁₁H₁₈Cl₂N₂O .

- CAS Number : 38869-47-5 .

- Key Differences :

- Structure : Aromatic methoxyphenyl group attached to the piperazine ring.

- Function : Exhibits stimulant and euphoric properties via serotonergic and dopaminergic pathways, unlike the sulfonyl chloride’s role as a synthetic intermediate .

- Stability : Requires storage at -20°C, indicating higher sensitivity than the target compound .

TFMPP Hydrochloride (1-(3-Trifluoromethylphenyl)piperazine HCl)

Comparative Analysis of Physicochemical Properties

生物活性

4-Methylpiperazine-1-sulfonyl chloride hydrochloride (CAS No. 33581-96-3) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of biological effects, primarily attributed to its ability to form sulfonamide derivatives, which are known for their pharmacological properties.

- Molecular Formula : CHClNOS

- Molecular Weight : 235.13 g/mol

- Physical State : Typically a colorless to light yellow liquid, sensitive to moisture, requiring storage under inert conditions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The sulfonamide group allows for covalent modification of enzymes and receptors, leading to inhibition of enzymatic activity and disruption of cellular processes. This mechanism is common among sulfonamide compounds, which have been extensively studied for their antibacterial, antiviral, and anticancer properties .

Antibacterial and Antifungal Properties

Research indicates that compounds derived from this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives synthesized from this compound demonstrate efficacy against various bacterial strains and fungi, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, some derivatives have also shown anti-inflammatory effects. This activity is crucial for developing treatments for inflammatory diseases where modulation of the immune response is needed .

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study synthesized multiple Schiff base complexes from this compound. These complexes were evaluated for their antibacterial and antifungal activities using standard microbiological methods. The results indicated that several synthesized compounds exhibited potent biological activity, suggesting their potential as therapeutic agents .

- Calcium Channel Blockade : Another research highlighted the compound's role as a blocker of calcium channels, specifically N-type calcium channels. This property could be beneficial in treating conditions associated with excessive calcium channel activity, such as certain neurological disorders .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | CHClNOS | Antibacterial, antifungal, anti-inflammatory |

| 4-Ethylpiperazine-1-sulfonyl chloride | CHClNOS | Similar antibacterial properties |

| Morpholine-4-sulfonyl chloride | CHClNOS | Recognized for high solubility and reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-Methylpiperazine-1-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, a two-step process may involve reacting 4-methylpiperazine with chlorosulfonic acid under anhydrous conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. Key parameters include maintaining a temperature of 0–5°C during sulfonylation to prevent decomposition and using inert atmospheres to avoid hydrolysis . Yield optimization often requires stoichiometric control of reagents and pH monitoring.

Q. How does the hydrochloride salt form enhance the compound’s stability and solubility for experimental use?

- Methodological Answer : The hydrochloride salt improves aqueous solubility by forming ionic interactions with water, which is critical for biological assays. Stability is enhanced through reduced hygroscopicity compared to the free base. Storage at 2–8°C under inert atmospheres (e.g., argon) minimizes degradation, as exposure to moisture or elevated temperatures can hydrolyze the sulfonyl chloride group .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- NMR : H and C NMR in DMSO- confirm sulfonyl chloride and piperazine ring integrity.

- Mass Spectrometry (ESI-MS) : Validate molecular weight (235.13 g/mol) and detect chloride adducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-oxides or sulfonic acid derivatives?

- Methodological Answer : By-products arise from over-sulfonylation or oxidation. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst Use : Adding catalytic pyridine absorbs HCl, improving sulfonylation efficiency.

- Solvent Selection : Anhydrous dichloromethane minimizes hydrolysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian09 with B3LYP/6-31G(d).

- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) to predict reaction pathways and transition states.

- In Silico Reactivity Maps : Generate electrostatic potential surfaces to identify reactive sites .

Q. How do researchers resolve contradictions in reported biological activities of piperazine sulfonamide derivatives?

- Methodological Answer : Contradictions often stem from assay variability or impurity profiles. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。